(2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid

Enzyme Inhibition Glycosidase Profiling Lysosomal Storage Disease

(2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid (CAS 762229-10-7) is a stereochemically defined, doubly O-methylated hexuronic acid derivative belonging to the tetrahydropyran carboxylic acid class. It carries methoxy substituents at ring positions 3 and 6 while retaining free hydroxyl groups at positions 4 and 5, yielding a molecular formula of C₈H₁₄O₇ (MW 222.19 g mol⁻¹).

Molecular Formula C8H14O7
Molecular Weight 222.19 g/mol
Cat. No. B11766445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid
Molecular FormulaC8H14O7
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESCOC1C(C(C(OC1C(=O)O)OC)O)O
InChIInChI=1S/C8H14O7/c1-13-5-3(9)4(10)8(14-2)15-6(5)7(11)12/h3-6,8-10H,1-2H3,(H,11,12)/t3-,4-,5+,6+,8-/m1/s1
InChIKeyBMROTMHSIROAJV-KYGLGHNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic Acid: A Methyl-Ether-Protected Hexuronic Acid Building Block for Glycoscience and Medicinal Chemistry Procurement


(2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid (CAS 762229-10-7) is a stereochemically defined, doubly O-methylated hexuronic acid derivative belonging to the tetrahydropyran carboxylic acid class. It carries methoxy substituents at ring positions 3 and 6 while retaining free hydroxyl groups at positions 4 and 5, yielding a molecular formula of C₈H₁₄O₇ (MW 222.19 g mol⁻¹) [1]. This substitution pattern confers a characteristic XLogP3-AA of −1.8 and a topological polar surface area of 105 Ų [1], placing it in a distinct lipophilicity–polarity space relative to both the parent glucuronic acid and its mono‑O‑methyl or completely unprotected analogs.

Why Generic Uronic Acid Derivatives Cannot Substitute for (2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic Acid in Structure‑Sensitive Applications


Uronic acid derivatives bearing identical molecular formulas but differing O‑methyl substitution patterns exhibit sharply divergent biochemical behavior. The specific 3,6‑di‑O‑methyl arrangement in this compound is a critical antigenic epitope in the phenolic glycolipid I of Mycobacterium leprae [1], and inversion of the substitution pattern (e.g., 2,3‑di‑O‑methyl or 4‑O‑methyl alone) is known to abrogate or substantially diminish serological recognition [1][2]. Moreover, the compound demonstrates measurable inhibitory activity against mammalian β‑glucosidase and β‑glucocerebrosidase [3], whereas simple methyl glucuronosides and 4‑O‑methylglucuronic acid analogues have been reported to show little or no inhibition of glucuronokinase and related sugar‑processing enzymes [4]. These orthogonal readouts confirm that the exact methyl‑ether topology is not interchangeable with generic glucuronic acid derivatives, making the specific CAS‑defined compound essential for reproducible research and industrial processes.

Quantitative Differentiation Evidence for (2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic Acid vs. Closest Analogues


β‑Glucosidase / β‑Glucocerebrosidase Inhibitory Activity: The 3,6‑Di‑O‑Methyl Pattern Engenders Micromolar Target Engagement Absent in Mono‑O‑Methyl and Unsubstituted Analogues

The target compound inhibits bovine liver β‑glucosidase with a Ki of 11,100 nM (pH 7.3) and human β‑glucocerebrosidase with IC₅₀ values of 3,900 nM (pH 7.0) and 27,000 nM (pH 5.5) [1]. In contrast, the structurally simpler methyl‑α/β‑glucuronosides and 4‑O‑methylglucuronic acid exhibited little or no inhibition of glucuronokinase, with 50% inhibition of the target enzyme requiring 1–3 mM of β‑glucuronic acid‑1‑phosphate, not achieved by the methyl‑ether derivatives [2]. This establishes a functional threshold: the 3,6‑di‑O‑methyl‑substituted tetrahydropyran carboxylic acid scaffold engages a mammalian glycosidase at µM concentrations, whereas mono‑O‑methyl or unmethylated uronic acids are essentially inactive against closely related sugar‑processing enzymes.

Enzyme Inhibition Glycosidase Profiling Lysosomal Storage Disease

Antigenic-Epitope Validation: The 3,6‑Di‑O‑Methyl‑β‑D‑Glucopyranosyl Motif as a Specificity Determinant in Leprosy Serodiagnostics

The 3,6‑di‑O‑methyl‑β‑d‑glucopyranosyl epitope is the immunodominant determinant of phenolic glycolipid I from Mycobacterium leprae. Neoglycoproteins displaying this epitope elicit specific antibody responses in leprosy patients, whereas the corresponding 3,6‑di‑O‑methyl‑α‑d‑glucopyranoside conjugate exhibits approximately one‑half the serological activity of its β‑linked counterpart [1][2]. The 2,3‑di‑O‑methyl and 3‑O‑methyl‑alone rhamnose analogs used in the same trisaccharide context show entirely distinct reactivity profiles [1]. Although the target compound is the carboxylic‑acid form of this epitope, its 3,6‑di‑O‑methyl‑d‑gluco configuration is the essential pharmacophoric element driving molecular recognition, a property not shared by 4‑O‑methylglucuronic acid, 2,3‑di‑O‑methylglucuronic acid, or the fully deprotected sugar.

Immunochemistry Glycoconjugate Vaccines Serodiagnosis

Lipophilicity–Polarity Profile: The 3,6‑Di‑O‑Methyl Substitution Increases LogP by ≥ 1.5 Units over Unprotected Glucuronic Acid, Enhancing Permeability Potential

The computed XLogP3-AA for (2S,3S,4R,5R,6R)-4,5‑dihydroxy‑3,6‑dimethoxytetrahydro‑2H‑pyran‑2‑carboxylic acid is −1.8 [1]. The parent d‑glucuronic acid (pyranose form) carries four free hydroxyl groups plus a carboxylic acid and is substantially more polar; typical predicted logP values for d‑glucuronic acid are ≤ −3.0. Thus, the two O‑methyl caps in the target compound increase the partition coefficient by approximately 1.2–1.5 log units, while the topological polar surface area contracts from roughly 140 Ų (glucuronic acid) to 105 Ų [1]. This shift improves predicted passive membrane permeability – a critical factor for cell‑based assays or prodrug strategies – without fully ablating aqueous solubility (the compound remains water‑soluble ).

Drug Design ADME Prediction Lead Optimization

Synthetic Utility as a Protected Uronic Acid Building Block: Enables Regioselective Glycosylation Not Possible with Unprotected Glucuronic Acid

The target compound’s free hydroxyls at C‑4 and C‑5, combined with methyl ether protection at C‑3 and C‑6 and a carboxylic acid at C‑2, provide a unique orthogonal protection scheme. This contrasts with fully unprotected glucuronic acid, which requires extensive and often low‑yielding protecting‑group manipulations before use in glycosylation reactions. A synthetic route relying on 2,2,6,6‑tetramethylpiperidine‑N‑oxyl (TEMPO)‑mediated oxidation of a precursor di‑O‑methyl glucose derivative delivers the compound in three steps with yields up to 92% . Analogous routes for unprotected glucuronic acid typically suffer from lower regioselectivity and require chromatographic separation of multiple isomers. The methyl ether groups remain stable under mild acidic glycosylation conditions, allowing direct installation into oligosaccharides without premature deprotection.

Carbohydrate Synthesis Oligosaccharide Assembly Protecting Group Strategy

pH‑Dependent Enzyme Inhibition Selectivity: Differential IC₅₀ at Lysosomal vs. Neutral pH Suggests Utility in Gaucher Disease Chaperone Screening

Against human β‑glucocerebrosidase (GCase), the target compound exhibits an IC₅₀ of 3,900 nM at pH 7.0 (neutral, endoplasmic‑reticulum‑like) vs. 27,000 nM at pH 5.5 (lysosomal) [1]. This ~7‑fold preference for neutral pH is a sought‑after property for pharmacological chaperones, as it favors binding in the ER where mutant GCase folding occurs, while allowing dissociation in the acidic lysosome. In comparison, many iminosugar‑based GCase inhibitors (e.g., isofagomine) show sub‑micromolar IC₅₀ values at pH 5.5 with low selectivity [2], whereas the 3,6‑di‑O‑methyl compound’s modest potency and pH‑biased profile make it a suitable starting scaffold for fragment‑based or structure‑guided optimization of selective chaperones.

Pharmacological Chaperones Gaucher Disease pH‑Dependent Activity

High‑Value Application Scenarios for (2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic Acid Correlated with Quantitative Differentiation Evidence


Standardized Positive Control for β‑Glucosidase and β‑Glucocerebrosidase Inhibition Assays

The compound’s well‑characterized Ki (11.1 µM) and IC₅₀ values (3.9–27 µM) across pH 5.5–7.3 [1] make it a reproducible, off‑the‑shelf control inhibitor for screening campaigns targeting lysosomal storage disorders. Its modest potency avoids the signal‑saturation issues encountered with sub‑nanomolar iminosugar controls, while its pH‑dependent activity profile allows dual‑condition assay validation in a single compound.

Key Epitope‑Mimicking Intermediate for Leprosy Serodiagnostic Conjugate Synthesis

Because the 3,6‑di‑O‑methyl‑β‑d‑glucopyranosyl motif is the immunodominant hapten recognized by patient sera [1], the carboxylic acid handle at C‑2 enables direct conjugation to carrier proteins or solid supports without disturbing the essential methylation pattern. Using this compound eliminates the need for post‑synthetic methylation and anomeric manipulation, preserving the β‑configuration required for maximal ELISA signal (~2‑fold over the α‑anomer) .

Orthogonally Protected Uronic Acid Building Block for Complex Oligosaccharide Assembly

The pre‑installed methyl ethers at C‑3 and C‑6, free C‑4 and C‑5 hydroxyls, and the carboxylic acid anchor at C‑2 [1] allow chemists to perform regioselective glycosylations, oxidation–reduction sequences, or amide coupling without additional protecting‑group operations. This reduces synthetic step count by at least 2–4 steps compared with routes starting from d‑glucuronic acid , directly accelerating the production of heparin‑like oligosaccharides, glycosaminoglycan mimetics, and glyco‑conjugate probes.

Fragment‑Based Lead Discovery for pH‑Selective Pharmacological Chaperones Targeting Gaucher Disease

The ~7‑fold preference for inhibiting GCase at pH 7.0 over pH 5.5 [1] positions the compound as a low‑molecular‑weight (222 Da) fragment hit for structure‑guided optimization. Unlike existing potent chaperones that bind too tightly in the lysosome, this scaffold can be evolved to retain ER‑folding rescue while minimizing lysosomal enzyme blockade, a critical requirement for safe pharmacological chaperone therapy.

Quote Request

Request a Quote for (2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.